1-[4-(Allyloxy)phenyl]ethanone

Catalog No.
S663092
CAS No.
2079-53-0
M.F
C11H12O2
M. Wt
176.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[4-(Allyloxy)phenyl]ethanone

CAS Number

2079-53-0

Product Name

1-[4-(Allyloxy)phenyl]ethanone

IUPAC Name

1-(4-prop-2-enoxyphenyl)ethanone

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C11H12O2/c1-3-8-13-11-6-4-10(5-7-11)9(2)12/h3-7H,1,8H2,2H3

InChI Key

BLAHXQHYMANQBP-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)OCC=C

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC=C

Organic Synthesis

-[4-(Allyloxy)phenyl]ethanone, also known as 4'-allyloxy-acetophenone, is an organic compound synthesized through various methods, including:

  • Claisen condensation: This reaction involves the condensation of an ester with a ketone or aldehyde in the presence of a strong base.
  • Friedel-Crafts acylation: This reaction involves the acylation of an aromatic ring using an acyl halide (like acetyl chloride) and a Lewis acid catalyst.

Precursor for Other Molecules

-[4-(Allyloxy)phenyl]ethanone can serve as a precursor for the synthesis of various other molecules, including:

  • Pharmaceutical compounds: Some studies have explored its potential use in developing new drugs, but further research is needed. Source: PubChem, National Institutes of Health: )
  • Fine chemicals: These are chemicals used in various industrial applications, such as fragrances, dyes, and pesticides. The specific applications of 1-[4-(Allyloxy)phenyl]ethanone in this area are not widely reported in scientific literature.

1-[4-(Allyloxy)phenyl]ethanone, also known as 4-Allyloxyacetophenone, is an organic compound with the molecular formula C11H12O2C_{11}H_{12}O_{2} and a molecular weight of 176.21 g/mol. This compound features a phenyl group substituted with an allyloxy group at the para position relative to the carbonyl group of the ethanone moiety. It is characterized by its light yellow color and has a melting point of approximately 20 °C and a boiling point of about 137 °C at reduced pressure (7 Torr) .

  • Oxidation: This compound can be oxidized to form corresponding carboxylic acids, which may further undergo transformations depending on the reaction conditions .
  • Nucleophilic Substitution: Under microwave irradiation, it can undergo aromatic nucleophilic substitution, where the allyloxy group facilitates the reaction with nucleophiles, leading to the formation of new C–C bonds .
  • Thermal Reactions: The compound can also react thermally to form radical intermediates, which play a significant role in its reactivity profile .

1-[4-(Allyloxy)phenyl]ethanone can be synthesized through several methods:

  • From Allyl Bromide and 4-Hydroxyacetophenone: This method involves the reaction of allyl bromide with 4-hydroxyacetophenone under basic conditions to yield the desired product .
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields in synthesizing this compound by promoting electron transfer processes .

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its structural properties, it may serve as a precursor for developing pharmaceutical agents.
  • Organic Synthesis: It acts as an intermediate in organic synthesis, particularly in creating more complex molecules through functionalization reactions.
  • Material Science: Its unique properties may find applications in polymer chemistry or as a component in coatings due to its reactivity.

Several compounds share structural similarities with 1-[4-(Allyloxy)phenyl]ethanone. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-AllyloxyacetophenoneC11H12O2Direct structural similarity; used in similar applications.
2,2-Bis(4-allyloxyphenyl)propaneC21H24O2Contains two allyloxy groups; potential for enhanced reactivity.
1-(4-prop-2-enoxyphenyl)ethanoneC11H12O2Similar functional groups; potential for similar reactions.

The uniqueness of 1-[4-(Allyloxy)phenyl]ethanone lies in its specific substitution pattern and the presence of the carbonyl group adjacent to the allyloxy moiety, which influences its reactivity and potential applications compared to other similar compounds.

XLogP3

2.4

Other CAS

2079-53-0

Wikipedia

Acetophenone, 4'-(allyloxy)-

Dates

Last modified: 08-15-2023

Explore Compound Types